molecular formula C14H16N2O B8689061 4-(4-Ethylbenzyl)-3-methoxypyridazine

4-(4-Ethylbenzyl)-3-methoxypyridazine

Cat. No.: B8689061
M. Wt: 228.29 g/mol
InChI Key: HEFYLULLNGINIB-UHFFFAOYSA-N
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Description

4-(4-Ethylbenzyl)-3-methoxypyridazine (CAS: 776317-77-2) is a pyridazine derivative with the molecular formula C₁₄H₁₆N₂O and a molecular weight of 228.29 g/mol . Its structure features a pyridazine core substituted with a methoxy group at position 3 and a 4-ethylbenzyl moiety at position 4 (Figure 1). Pyridazines are nitrogen-containing heterocycles known for their versatility in medicinal chemistry, often serving as scaffolds for enzyme inhibitors or receptor modulators.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

4-[(4-ethylphenyl)methyl]-3-methoxypyridazine

InChI

InChI=1S/C14H16N2O/c1-3-11-4-6-12(7-5-11)10-13-8-9-15-16-14(13)17-2/h4-9H,3,10H2,1-2H3

InChI Key

HEFYLULLNGINIB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2=C(N=NC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 4-(4-Ethylbenzyl)-3-methoxypyridazine and related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity/Application Reference
This compound Pyridazine 3-methoxy, 4-(4-ethylbenzyl) 228.29 Not explicitly reported (structural focus)
1-(4-Ethylbenzyl)maleimide (35) Maleimide 4-ethylbenzyl 215.24 Inhibits hMGL (IC₅₀: 8.2 µM), hFAAH (IC₅₀: 6.5 µM)
HM41322 Glucopyranose 7-(4-ethylbenzyl)-dihydroindenyl 422.50 SGLT2 inhibitor (antidiabetic activity)
3-(4-Methoxy-3-methylphenyl)-pyridazinone Pyridazinone 4-chlorobenzyl, 3-benzylamino 415.91 Structural analog (no explicit activity)
3-(4-(Benzyloxy)-3-methoxyphenyl)-triazolopyridine Triazolo[4,3-a]pyridine 4-benzyloxy-3-methoxyphenyl 359.41 Antimicrobial, chemosensor potential
Key Comparative Analysis

A. Substituent Effects on Bioactivity

  • The 4-ethylbenzyl group is a common substituent in this compound and 1-(4-Ethylbenzyl)maleimide (35). However, the maleimide core in compound 35 confers stronger inhibition of human monoacylglycerol lipase (hMGL) and fatty acid amide hydrolase (hFAAH), likely due to electrophilic reactivity at the maleimide double bond .
  • In contrast, HM41322 incorporates a 4-ethylbenzyl group on a glucopyranose scaffold, enabling sodium-glucose cotransporter 2 (SGLT2) inhibition via hydrophobic interactions with the target protein .

B. Heterocyclic Core Influence

  • Pyridazine vs. Triazolopyridine : The pyridazine ring in this compound lacks the fused triazole ring found in triazolopyridines (e.g., compound from ), which enhances π-stacking interactions and antimicrobial potency.
  • Pyridazine vs.

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